4-(Chlorocarbonyl)phenyl nonanoate

Description

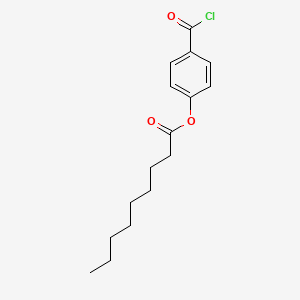

4-(Chlorocarbonyl)phenyl nonanoate is an ester derivative featuring a phenyl ring substituted with a chlorocarbonyl (-COCl) group and a nonanoate (-OCOC₈H₁₇) chain.

Properties

CAS No. |

61096-99-9 |

|---|---|

Molecular Formula |

C16H21ClO3 |

Molecular Weight |

296.79 g/mol |

IUPAC Name |

(4-carbonochloridoylphenyl) nonanoate |

InChI |

InChI=1S/C16H21ClO3/c1-2-3-4-5-6-7-8-15(18)20-14-11-9-13(10-12-14)16(17)19/h9-12H,2-8H2,1H3 |

InChI Key |

BRVFAFHRICLABP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Intermediates

One of the primary applications of 4-(Chlorocarbonyl)phenyl nonanoate is its role as a chemical intermediate in the synthesis of other compounds. It can be utilized in the production of pharmaceutical agents and agrochemicals, where it serves as a building block for more complex molecular structures. The chlorocarbonyl group in this compound allows for further functionalization, which is crucial in drug development and synthesis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds derived from this compound. For instance, derivatives synthesized from this compound have shown promising results against various cancer cell lines. The biological evaluation of these derivatives often involves assessing their efficacy through molecular docking studies and cytotoxicity assays.

- Case Study : A derivative of this compound was evaluated for its anticancer activity against multiple cancer cell lines, demonstrating significant inhibition at low concentrations. This highlights the potential of this compound in developing new anticancer therapies.

Antibacterial Properties

In addition to its anticancer potential, derivatives of this compound have also been studied for their antibacterial properties. Some compounds exhibited notable activity against both Gram-negative and Gram-positive bacteria, making them candidates for further development in antimicrobial therapies.

- Case Study : A specific derivative showed minimum inhibitory concentrations comparable to established antibiotics, indicating its potential as an alternative treatment option.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the reaction of phenolic compounds with carbonyl reagents under controlled conditions to yield the desired product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

| Synthesis Method | Key Steps | Characterization Techniques |

|---|---|---|

| Reaction with carbonyl reagents | 1. Reaction setup 2. Purification 3. Isolation | NMR, Mass Spectrometry |

Future Perspectives

The ongoing research into the applications of this compound suggests a promising future in drug discovery and development. Its unique structural features allow for modifications that can enhance biological activity and selectivity against target diseases.

- Research Directions : Future studies may focus on optimizing synthetic routes to improve yield and efficiency while exploring new derivatives that could expand its therapeutic applications.

Comparison with Similar Compounds

4-(Hydroxymethyl)phenyl nonanoate

- Structure : Replaces the chlorocarbonyl (-COCl) with a hydroxymethyl (-CH₂OH) group.

- Key Differences :

- Reactivity : The hydroxymethyl group is less electrophilic than chlorocarbonyl, reducing its utility in nucleophilic substitution reactions.

- Applications : Likely used in esterification or as a surfactant precursor, whereas the chlorocarbonyl variant is suited for active acylating agents.

- Data: Property 4-(Chlorocarbonyl)phenyl nonanoate 4-(Hydroxymethyl)phenyl nonanoate CAS No. Not explicitly listed 1897397-11-3 Reactivity High (acid chloride) Moderate (alcohol derivative) Typical Use Acylation reactions Surfactants, plasticizers

Nonylphenol Derivatives (e.g., 4-Nonylphenol)

- Structure: Phenolic hydroxyl group (-OH) with a nonyl chain.

- Key Differences: Functionality: Lacks the ester and chlorocarbonyl groups, limiting its role in polymerization but enhancing surfactant properties. Regulatory Status: Nonylphenols are restricted due to endocrine-disrupting effects, whereas chlorocarbonyl esters may face different regulatory scrutiny .

- Data: Property this compound 4-Nonylphenol CAS No. Not explicitly listed 104-40-5 Solubility Likely low in water Low (hydrophobic) Environmental Impact Potential hydrolysis to chlorobenzoic acid Persistent organic pollutant

Chlorophenyl Esters (e.g., Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutyrate)

- Structure : Combines a chlorophenyl group with a ketone and ester.

- Key Differences :

- Data: Property this compound Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutyrate CAS No. Not explicitly listed 111787-82-7 Molecular Weight ~250–300 (estimated) 282.72 Applications Polymer chemistry Pharmaceutical intermediates

Research Findings and Trends

- Reactivity Hierarchy: Chlorocarbonyl > hydroxymethyl > phenolic hydroxyl in electrophilic reactions.

- Stability : Chlorocarbonyl esters hydrolyze readily in moisture, necessitating anhydrous conditions, whereas hydroxymethyl derivatives are more stable .

- Toxicity: Chlorocarbonyl compounds may release HCl upon hydrolysis, posing handling risks, while nonylphenols exhibit chronic toxicity .

Preparation Methods

Sequential Esterification and Chlorocarbonylation

A widely adopted approach involves two discrete steps: (1) esterification of 4-hydroxybenzoic acid with nonanol, followed by (2) conversion of the carboxylic acid group to a chlorocarbonyl moiety.

Step 1: Esterification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes esterification with nonanol under acid-catalyzed conditions (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) at reflux. The reaction typically achieves 70–85% yield after 6–8 hours. Alternative activation methods, such as using 4-nitrophenyl chloroformate as a coupling agent in dichloromethane (DCM) with triethylamine (Et₃N), have been reported to enhance efficiency (yield: 80–92%).

Step 2: Chlorocarbonylation of the Carboxylic Acid

The intermediate 4-(nonanoyloxy)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM or toluene. The reaction proceeds at 0–5°C to minimize side reactions, with yields exceeding 90%. Excess SOCl₂ is removed under reduced pressure, yielding the final product as a pale-yellow liquid.

Direct Chlorocarbonylation Followed by Esterification

This route prioritizes introducing the chlorocarbonyl group first, which is particularly advantageous for substrates sensitive to ester hydrolysis.

Step 1: Synthesis of 4-Hydroxybenzoyl Chloride

4-Hydroxybenzoic acid reacts with SOCl₂ in the presence of catalytic N,N-dimethylformamide (DMF) . The mixture is refluxed for 2–3 hours, yielding 4-hydroxybenzoyl chloride as a crystalline solid (mp: 41–43°C).

Step 2: Esterification with Nonanoic Acid

The phenolic -OH group of 4-hydroxybenzoyl chloride is esterified using nonanoyl chloride and a base like potassium tert-butoxide in N,N-dimethylacetamide (DMA) . The reaction is conducted under inert atmosphere at 50–60°C for 4–6 hours, achieving 65–75% yield.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic Systems

-

Acid Catalysts : H₂SO₄ accelerates esterification but requires neutralization, complicating purification.

-

Coupling Agents : 4-Nitrophenyl chloroformate in DCM with Et₃N avoids acidic conditions, preserving acid-sensitive functionalities.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to improve heat transfer and reduce reaction times. For example, mixing 4-hydroxybenzoic acid and nonanol in a microreactor at 120°C with H₂SO₄ achieves 85% conversion in 30 minutes.

Green Chemistry Approaches

-

Solvent-Free Esterification : Ball-milling 4-hydroxybenzoic acid with nonanol and Amberlyst-15 catalyst yields 78% product without solvents.

-

Biocatalysis : Lipases (e.g., Candida antarctica) in ionic liquids selectively esterify 4-hydroxybenzoic acid at 40°C (yield: 60–70%).

Analytical Characterization

Q & A

Synthesis and Optimization

Basic: What synthetic strategies yield 4-(chlorocarbonyl)phenyl nonanoate with high purity? Optimize esterification via acid chloride intermediates. React nonanoic acid with thionyl chloride to generate nonanoyl chloride, then couple with 4-hydroxyphenyl carbonyl chloride under anhydrous conditions (e.g., dry toluene, 0–5°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using FT-IR to confirm carbonyl stretching (1,740–1,720 cm⁻¹) and ester C-O-C signals (1,250–1,150 cm⁻¹) .

Advanced: How do steric and electronic effects influence the reactivity of chlorocarbonyl groups in condensation reactions? The chlorocarbonyl group exhibits dual reactivity: the carbonyl acts as an electrophile, while the chlorine can participate in 1,3-chlorine shifts, as observed in NMR studies of related ketenes. Steric hindrance from the phenyl group may slow nucleophilic attack, favoring alternative pathways like cycloadditions. Use variable-temperature ¹³C-NMR to track dynamic conformational changes (s-cis vs. s-trans) during reactions .

Structural Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and ester carbonyl (δ ~165 ppm). The nonanoate chain shows methylene multiplet signals (δ 1.2–1.6 ppm) and a terminal methyl triplet (δ 0.88 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₆H₂₁ClO₃.

- IR : Detect ester carbonyl (1,740 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹) .

Advanced: How can dynamic NMR resolve conformational isomerism in chlorocarbonyl-containing compounds? At low temperatures, s-cis and s-trans conformers of the chlorocarbonyl group exhibit distinct ¹³C chemical shifts. Use 2D EXSY experiments to study exchange rates between conformers, correlating with reaction mechanisms (e.g., Cl migration during cyclization) .

Stability and Degradation

Basic: What storage conditions minimize hydrolysis of this compound? Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid moisture: trace H₂O hydrolyzes the chlorocarbonyl group to carboxylic acid. Monitor purity via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

Advanced: What are the dominant degradation pathways under thermal or photolytic conditions? Thermolysis (≥80°C) induces Cl elimination, forming phenyl ketene intermediates, which dimerize or react with nucleophiles. UV exposure may cleave the ester bond, releasing nonanoic acid. Use GC-MS to identify degradation byproducts like CO₂ and chlorobenzene .

Reactivity in Heterocyclic Synthesis

Basic: How does this compound participate in cyclocondensation reactions? React with 1,3-dinucleophiles (e.g., hydrazines, thioureas) in refluxing xylene. The chlorocarbonyl group undergoes nucleophilic substitution, while the ester stabilizes transition states. Isolate products (e.g., pyridinones) via recrystallization from ethanol/water .

Advanced: Can stereoelectronic effects control regioselectivity in multi-component reactions? Yes. The chlorocarbonyl group’s electron-withdrawing nature directs nucleophilic attack to the carbonyl carbon, while the phenyl ring’s resonance effects stabilize intermediates. DFT calculations (B3LYP/6-31G*) predict transition-state geometries favoring six-membered ring formation over five-membered analogs .

Applications in Material Science

Basic: How is this compound used as a monomer for functional polymers? Incorporate into polyesters via step-growth polymerization with diols. The chlorocarbonyl group enables post-polymerization modifications (e.g., nucleophilic substitution with amines for crosslinking). Characterize polymer thermal stability via TGA (decomposition >250°C) .

Advanced: What role does the nonanoate chain play in surface modification of nanomaterials? The long alkyl chain enhances solubility in nonpolar matrices (e.g., polystyrene) and directs self-assembly on hydrophobic surfaces. Use AFM to study monolayer formation on gold nanoparticles, with XPS confirming Cl retention after functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.